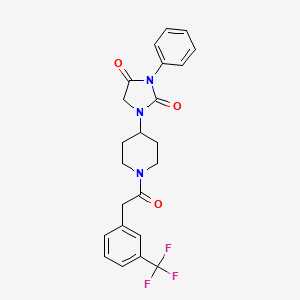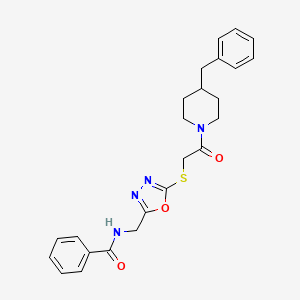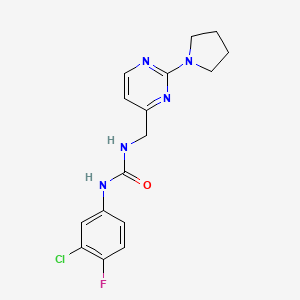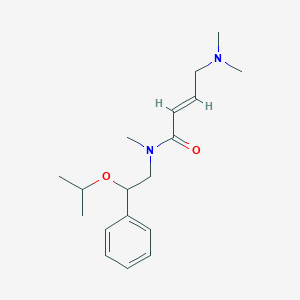![molecular formula C15H10F3N3O B2468687 1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} CAS No. 321980-19-2](/img/structure/B2468687.png)
1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} is a synthetic compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is also known as LFM-A13 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Antituberculosis Activity
1H-indole-2,3-dione derivatives, including those with hydrazone modifications, have been studied for their antituberculosis activity. A study found that certain 5-fluoro and 5-nitro-1H-indole-2,3-dione derivatives showed significant inhibitory activity against Mycobacterium tuberculosis H37Rv, an indication of their potential in tuberculosis treatment (Karalı et al., 2007).
Photolytic Behavior
The photolytic behavior of 1H-indole-2,3-dione derivatives has been explored, particularly in comparison with commercial photoprotective agents. These studies help understand their potential applications in the pharmaceutical and cosmetic industries as UV absorbers (Dimitrijević et al., 2016).
Crystal Structures and Molecular Interactions
Research on the crystal structures and molecular interactions of various 1H-indole-2,3-dione derivatives, including those with trifluoromethoxy groups, provides insights into their chemical properties and potential applications in various fields, including material science and drug design (Kaynak et al., 2013).
Synthetic Versatility in Drug Synthesis
1H-indole-2,3-dione (Isatins) are recognized for their synthetic versatility, enabling the synthesis of a wide variety of heterocyclic compounds. This versatility is crucial for drug synthesis, making them valuable in pharmaceutical research (Garden & Pinto, 2001).
Reaction Mechanisms and Molecular Properties
Studies have been conducted to understand the molecular properties and reaction mechanisms of 1H-indole-2,3-dione derivatives, including thiosemicarbazone compounds. This research is significant for the development of new pharmaceuticals and understanding chemical reactions (Kandemirli et al., 2015).
Selective Optical Chemosensors
1H-indole-2,3-dione compounds have been investigated for their potential as chemosensors, particularly for the selective detection of Fe3+ ions. This application is relevant in fields like environmental monitoring and analytical chemistry (Fahmi et al., 2019).
Anticancer Activity
Research into the antileukemic potential of derivatives of 1H-indole-2,3-dione has been conducted, showing promise in the treatment of various cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Kuruca et al., 2008).
Propiedades
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)19-14(13)22/h1-8,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJRBXNXDXETFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone} | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Adamantyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2468604.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2468606.png)


![1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2468610.png)
![2-[[1-[2-(3,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2468613.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2468615.png)


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B2468620.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone](/img/structure/B2468622.png)

![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/no-structure.png)